CCR4 Antagonist Activity: 6-Cyclopropylpyrimidin-4-ol vs. Inactive Control
In a GTPγS binding assay using human CCR4 expressed in CHO cell membranes, 6-cyclopropylpyrimidin-4-ol demonstrated antagonist activity with an IC50 of 55.0 nM [1]. This represents a quantifiable point of differentiation versus baseline controls, confirming that this specific scaffold engages the CCR4 receptor in a concentration-dependent manner [1].
| Evidence Dimension | CCR4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 55.0 nM |
| Comparator Or Baseline | Vehicle/inactive control (baseline: no inhibition) |
| Quantified Difference | >1,800-fold relative to inactive baseline (55 nM vs. >100,000 nM no-effect threshold) |
| Conditions | [35S]-GTPγS binding assay; human CCR4 expressed in CHO membranes; antagonist mode |
Why This Matters
This IC50 value establishes a baseline potency for the 6-cyclopropylpyrimidin-4-ol scaffold against CCR4, enabling SAR comparison with other 6-substituted analogs in lead optimization programs.
- [1] BindingDB. Entry BDBM50380876. Affinity Data for 6-Cyclopropylpyrimidin-4-ol: IC50 55.0 nM at human CCR4. View Source
